1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine

Mutagenicity Genetic Toxicology Regioisomer Profiling

1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine (CAS 166664-83-1; molecular formula C₁₀H₉N₅; molecular weight 199.21 g/mol) is a heterocyclic compound belonging to the imidazonaphthyridine class, characterized by a fused tricyclic system comprising an imidazole ring annulated to a 1,8-naphthyridine core with a methyl substituent at N1 and a primary amine at C2. The compound is one of four regioisomeric amino-imidazonaphthyridines that differ solely in the position of nitrogen atoms within the naphthyridine moiety, a structural variation that profoundly influences electronic properties and biological activity.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 166664-83-1
Cat. No. B061191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine
CAS166664-83-1
Synonyms1-METHYLIMIDAZO(4,5-B)(1,8)NAPHTHYRIDIN-2-AMINE
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C3C(=C2)C=CC=N3)N=C1N
InChIInChI=1S/C10H9N5/c1-15-7-5-6-3-2-4-12-8(6)13-9(7)14-10(15)11/h2-5H,1H3,(H2,11,12,13,14)
InChIKeySBRSKWZLTLQYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine (CAS 166664-83-1): Regioisomer-Specific Procurement for Medicinal Chemistry and Toxicology Research


1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine (CAS 166664-83-1; molecular formula C₁₀H₉N₅; molecular weight 199.21 g/mol) is a heterocyclic compound belonging to the imidazonaphthyridine class, characterized by a fused tricyclic system comprising an imidazole ring annulated to a 1,8-naphthyridine core with a methyl substituent at N1 and a primary amine at C2. The compound is one of four regioisomeric amino-imidazonaphthyridines that differ solely in the position of nitrogen atoms within the naphthyridine moiety, a structural variation that profoundly influences electronic properties and biological activity. [1] Its registry in the Chemical Carcinogenesis Research Information System as CCRIS 5801 reflects its inclusion in mutagenicity screening programs, and its physicochemical profile—density 1.54 g/cm³, boiling point 474.6°C at 760 mmHg, zero rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors—defines it as a rigid, planar scaffold with drug-like hydrogen-bonding capacity.

Why 1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine Cannot Be Interchanged with Other Imidazonaphthyridine Isomers


Substituting 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine with a closely related regioisomer—such as the [4,5-b][1,7] or [4,5-b][1,5] variant—is not scientifically valid because the position of the nitrogen atom in the naphthyridine ring fundamentally alters the electronic structure of the nitrenium ion intermediate, the key species responsible for metabolic activation and DNA adduct formation. In the Ames/Salmonella mutagenicity assay, the [4,5-b][1,7] isomer exhibits approximately 40- to 65-fold higher mutagenic potency than the [4,5-b][1,8] isomer in strain YG1024, a difference directly correlated to the calculated energy of the lowest unoccupied molecular orbital (LUMO) of the derived nitrenium ion. [1] This means that procurement decisions based solely on the imidazonaphthyridine core structure—without verifying the specific regiochemistry—risk introducing a compound with a drastically different toxicological profile and confounding experimental results. Furthermore, even within the [4,5-b][1,8] subclass, variations at the N1 position (e.g., hydrogen vs. methyl) alter both hydrogen-bonding capacity and steric environment at the C2 amine, affecting target binding and metabolic stability. [2]

1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine: Quantified Differentiation from Closest Isomeric Analogs


Ames Mutagenicity: 40- to 65-Fold Lower Potency Than the [4,5-b][1,7] Regioisomer in Salmonella Strain YG1024

In a direct head-to-head comparison of four isomeric 1-methyl-imidazonaphthyridin-2-amines, 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine (the target compound) was classified among the weakly mutagenic isomers, producing only 3–5 revertants per microgram in Salmonella typhimurium strain YG1024 and yielding a positive dose-response exclusively in this O-acetyltransferase-overexpressing strain. In contrast, 1-methylimidazo[4,5-b][1,7]naphthyridin-2-amine (the [4,5-b][1,7] isomer, CAS 157730-35-3) exhibited strong mutagenic activity with approximately 200 revertants per microgram in strain YG1024 and 30 revertants per microgram in strain TA98. [1] This 40- to 65-fold difference in specific activity was attributed to the lower LUMO energy of the nitrenium ion generated from the [4,5-b][1,7] isomer, which favors DNA adduct formation; the [4,5-b][1,8] isomer's nitrenium ion possesses a higher LUMO energy, rendering it less electrophilic and thus less genotoxic. [1]

Mutagenicity Genetic Toxicology Regioisomer Profiling

Mutagenic Activation Pathway: Exclusive Dependence on O-Acetyltransferase Distinguishes [4,5-b][1,8] from Broader-Acting Isomers

All five tested compounds (four imidazonaphthyridines and one imidazoquinoline) showed higher responses in strain YG1024 than in TA98, indicating that O-acetyltransferase activity is required for metabolic activation. However, 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine and the other two weakly mutagenic isomers (the [4,5-b][1,5] and [4,5-b][1,6] variants) produced a positive dose-response exclusively in strain YG1024, whereas the [4,5-b][1,7] isomer generated a strong mutagenic response in both YG1024 and TA98, demonstrating its ability to undergo activation even at basal O-acetyltransferase levels. [1] This differential activation requirement means the [4,5-b][1,8] isomer's genotoxic potential is contingent upon tissues or models expressing high levels of O-acetyltransferase, while the [4,5-b][1,7] isomer poses a mutagenic risk across a broader range of biological contexts. [1]

Metabolic Activation O-Acetyltransferase Structure-Activity Relationship

Physicochemical Differentiation: Zero Rotatable Bonds and Planar Rigidity Contrast with Flexible Naphthyridine Analogs

1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine possesses zero rotatable bonds, a complexity index of 246, and exactly one hydrogen bond donor with four hydrogen bond acceptors, yielding a highly planar, conformationally restricted scaffold. In comparison, amino-substituted quinolines and non-fused naphthyridine analogs (such as 2-amino-1,8-naphthyridine) exhibit rotatable exocyclic bonds and different hydrogen-bonding geometries that reduce ligand efficiency metrics. While all four imidazonaphthyridine regioisomers share the same molecular formula (C₁₀H₉N₅) and molecular weight (199.21 g/mol), the [4,5-b][1,8] isomer's specific nitrogen arrangement yields a calculated density of 1.54 g/cm³ and a boiling point of 474.6°C at 760 mmHg, values that differ from the other isomers due to variations in crystal packing and intermolecular interactions.

Physicochemical Properties Ligand Efficiency Drug Design

Antimicrobial Activity of Imidazo[4,5-b][1,8]naphthyridine Class: Near-Equivalence to Pipemidic Acid Establishes Baseline Antibacterial Potential

In a class-level evaluation, imidazo[4,5-b][1,8]naphthyridine derivatives bearing a carboxylic acid at position 7 and various substituents on the imidazole ring were tested for antimicrobial activity against Gram-negative and Gram-positive bacteria. Several compounds in this series demonstrated antibacterial activity nearly equal to that of pipemidic acid (a first-generation quinolone antibiotic), but were slightly less active against Pseudomonas aeruginosa. [1] While the specific 1-methyl-2-amine derivative (the target compound) lacks the 7-carboxylic acid group required for direct quinolone-type gyrase inhibition, the imidazo[4,5-b][1,8]naphthyridine core shared across the series provides a validated antimicrobial scaffold. This positions 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine as a key synthetic intermediate for constructing antimicrobial analogs through functionalization at the C2 amine and other positions. [1]

Antimicrobial Quinolone Benchmark Antibacterial Screening

1-Methylimidazo[4,5-b][1,8]naphthyridin-2-amine (CAS 166664-83-1): Evidence-Backed Procurement Scenarios


Low-Mutagenicity Reference Standard for Ames Testing of Imidazonaphthyridine Lead Series

When screening a series of imidazonaphthyridine-based drug candidates for genotoxicity, 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine serves as a low-mutagenicity regioisomeric control. With only 3–5 revertants/µg in strain YG1024, it establishes the baseline for weak mutagens within this chemical class and enables direct comparison with more potent isomers such as the [4,5-b][1,7] variant (~200 revertants/µg). [1] Its exclusive activation in the O-acetyltransferase-overexpressing strain YG1024 further allows laboratories to validate strain-specific metabolic activation protocols. [1]

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of Imidazonaphthyridine Antimicrobials

As a synthetic precursor bearing a free C2 amine, 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine can be functionalized via acylation, sulfonylation, or reductive amination to generate compound libraries targeting bacterial DNA gyrase or topoisomerase IV. The imidazo[4,5-b][1,8]naphthyridine core has demonstrated antibacterial activity nearly equal to pipemidic acid when appropriately substituted, and the C2 amine offers a vector for introducing substituents that may improve activity against Pseudomonas aeruginosa, a noted gap in the parent series. [2]

Fragment-Based Drug Discovery (FBDD) Utilizing a Rigid, Planar Heteroaromatic Scaffold

With zero rotatable bonds, a molecular weight of 199.21 g/mol, and a balanced hydrogen-bonding profile (1 donor, 4 acceptors), 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine meets the physicochemical criteria for a fragment library member. Its complete conformational restriction maximizes the enthalpic contribution to binding while minimizing entropic penalty, making it suitable for fragment screening by surface plasmon resonance (SPR), NMR, or X-ray crystallography, particularly against targets with flat, aromatic binding pockets such as kinases, phosphodiesterases, or NAD+-dependent enzymes.

Chemical Biology Probe for Investigating O-Acetyltransferase-Dependent Metabolic Activation Pathways

Because 1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine requires O-acetyltransferase activity for conversion to a DNA-reactive nitrenium ion, it can be used as a tool compound to map tissue-specific expression of NAT/OAT enzymes. [1] Differential mutagenicity between TA98 and YG1024 strains provides a functional readout for O-acetyltransferase activity, enabling researchers to correlate enzyme expression levels with genotoxic susceptibility across cell lines or tissue types.

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